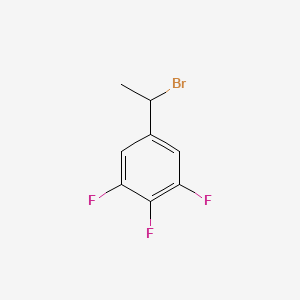

5-(1-Bromoethyl)-1,2,3-trifluorobenzene

Beschreibung

BenchChem offers high-quality 5-(1-Bromoethyl)-1,2,3-trifluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Bromoethyl)-1,2,3-trifluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(1-bromoethyl)-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-4(9)5-2-6(10)8(12)7(11)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROAACRVXSKJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731827 | |

| Record name | 5-(1-Bromoethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923033-03-8 | |

| Record name | 5-(1-Bromoethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene

[1][2]

Chemical Identity & Structural Disambiguation

Target Molecule: 5-(1-Bromoethyl)-1,2,3-trifluorobenzene Synonyms: 1-(1-Bromoethyl)-3,4,5-trifluorobenzene; 3,4,5-Trifluoro-α-methylbenzyl bromide.[1][2] CAS Number: Not widely indexed as a commodity; typically synthesized in situ or custom manufactured.[3] (Distinct from the aryl bromide CAS 138526-69-9).[1][4]

Structural Analysis

The molecule features a benzene core with a specific substitution pattern that dictates its unique reactivity:

-

Positions 1, 2, 3 (Trifluoro Motif): Creates a strong electron-withdrawing inductive effect (-I), significantly reducing electron density in the aromatic ring.[2]

-

Position 5 (1-Bromoethyl Group): A secondary benzylic bromide.[1] The benzylic position is activated for nucleophilic attack but the carbocation intermediate is destabilized by the electron-deficient ring relative to non-fluorinated analogs.[3]

| Property | Data |

| Molecular Formula | C₈H₆BrF₃ |

| Molecular Weight | 253.04 g/mol |

| Chirality | Yes (C-Br center).[1] Exists as (R) and (S) enantiomers.[3] |

| Electronic Character |

Physicochemical Characteristics

Data below represents predicted values based on Structure-Activity Relationship (SAR) with analogous fluorinated benzylic bromides, as experimental data for this specific isomer is rare in public domains.

Core Constants

| Parameter | Value (Estimated/Calculated) | Technical Context |

| Physical State | Colorless to pale yellow liquid | Benzylic bromides are typically liquids; impurities (HBr) cause yellowing.[1] |

| Boiling Point | 210–215 °C (760 mmHg) | High BP due to molecular weight.[3] Distillable under vacuum (~95 °C @ 15 mmHg). |

| Density | 1.65 ± 0.05 g/cm³ | High density driven by heavy bromine and trifluoro-substitution.[1] |

| LogP (Octanol/Water) | ~3.8 | Highly lipophilic; poor aqueous solubility. |

| Flash Point | >95 °C | Class IIIB Combustible Liquid.[3] |

| Solubility | Soluble in DCM, THF, Toluene | Rapidly hydrolyzes in water/alcohols to form the alcohol/ether.[2] |

Synthetic Pathways & Production

The synthesis of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene requires precise control to prevent over-bromination or elimination to the styrene.[1][2]

Pathway A: Radical Bromination (Wohl-Ziegler)

Precursor: 1-Ethyl-3,4,5-trifluorobenzene Reagent: N-Bromosuccinimide (NBS), AIBN (catalyst) Mechanism: Radical chain substitution at the benzylic position.[1][2]

-

Note: The electron-deficient ring deactivates the benzylic C-H bond slightly, requiring higher initiation temperatures than toluene derivatives.[2]

Pathway B: Hydrobromination of Styrene (Preferred for Racemic)

Precursor: 3,4,5-Trifluorostyrene Reagent: HBr (gas) in Acetic Acid or DCM Mechanism: Electrophilic addition (Markovnikov).[2]

-

Selectivity: Yields the 1-bromoethyl product almost exclusively over the primary bromide due to benzylic cation stabilization (despite the destabilizing fluorine effect).[3]

Pathway C: Alcohol Conversion (Preferred for Chiral)

Precursor: (R)- or (S)-1-(3,4,5-Trifluorophenyl)ethanol Reagent: PBr₃ or Appel Conditions (CBr₄/PPh₃) Mechanism: Sₙ2 substitution (Inversion of configuration).[1][2]

-

Utility: Allows access to enantiopure building blocks for chiral drug synthesis.[3]

Figure 1: Primary synthetic routes to the target benzylic bromide.[2]

Reactivity Profile & Applications

This molecule serves as a "chiral handle" in medicinal chemistry.[3] Its reactivity is dominated by the competition between Sₙ1 and Sₙ2 pathways.[3]

Nucleophilic Substitution Dynamics[1][3]

-

Sₙ2 Reactivity: The secondary carbon is sterically accessible.[3] Strong nucleophiles (azides, thiolates, amines) will displace the bromide with inversion of configuration.[2]

-

Sₙ1 Reactivity: The 3,4,5-trifluoro substitution exerts a strong inductive withdrawing effect (-I), which destabilizes the benzylic carbocation intermediate.[2] Consequently, Sₙ1 solvolysis is significantly slower compared to non-fluorinated benzyl bromides.[2]

-

Implication: Reactions intending to proceed via cation intermediates (e.g., Friedel-Crafts alkylation) may require stronger Lewis Acid catalysts (TiCl₄, AlCl₃) to force ionization.[2]

-

Stability & Handling[1][3]

-

Thermal: Stable up to ~100°C. Above this, elimination of HBr to form 3,4,5-trifluorostyrene is a major degradation pathway.[2]

-

Hydrolytic: Moderately sensitive.[3] Exposure to atmospheric moisture slowly converts it to the benzyl alcohol and corrosive HBr.[3]

-

Storage: Store at 2–8°C under Argon/Nitrogen. Stabilize with silver wool or K₂CO₃ traces if acid-free storage is critical.[1]

Experimental Protocol: Grignard Formation

A self-validating protocol for generating the organometallic reagent for coupling.[1][2]

Objective: Generate [1-(3,4,5-trifluorophenyl)ethyl]magnesium bromide.

-

Preparation: Flame-dry a 3-neck flask under Argon flow. Add Magnesium turnings (1.2 eq) activated with iodine.

-

Solvent Choice: Use 2-MeTHF (2-Methyltetrahydrofuran) instead of diethyl ether.[1] The higher boiling point and better solvation of the fluorinated Grignard species improve yield.[3]

-

Initiation: Add 10% of the bromide solution. Heat gently to 40°C. Once turbidity appears (initiation), cool to 0°C.

-

Addition: Add the remaining bromide dropwise over 1 hour, maintaining internal temp <10°C.

-

Titration: Validate concentration using salicylaldehyde phenylhydrazone titration before use.

References

-

Smith, M. B., & March, J. (2019).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3][5] (Mechanistic basis for electronic effects of fluorine on benzylic cations).

-

Prakash, G. K. S., & Hu, J. (2018).[2] Fluorine in Heterocyclic Chemistry Volume 2. Springer.[3] (Reactivity of polyfluorinated aromatics).

-

ChemicalBook. (2024).[3] 5-Bromo-1,2,3-trifluorobenzene MSDS. Link (Reference for aryl analog properties used for density estimation).

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: Fluorinated Benzyl Bromides. Link (General handling safety for class).

Sources

- 1. Benzene, 1-bromo-3-fluoro-5-(trifluoromethyl)- [cymitquimica.com]

- 2. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. 1-bromo-3,4,5-trifluorobenzene [stonechem.com.cn]

- 5. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic 19F NMR Profiling: 5-(1-Bromoethyl)-1,2,3-trifluorobenzene

Executive Summary

This guide provides a definitive protocol for the structural validation and quantification of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene . This molecule represents a specific analytical challenge due to the superposition of a symmetric aromatic core (1,2,3-trifluoro motif) with an external chiral center (1-bromoethyl group).

Unlike standard achiral fluorobenzenes, the presence of the benzylic chiral center breaks the local symmetry of the aromatic ring. This induces magnetic non-equivalence in the nominally symmetric fluorine atoms (F1 and F3), rendering them diastereotopic. Successful analysis requires a protocol that accounts for these subtle scalar couplings and relaxation behaviors.

Structural Dynamics & Spin System Analysis

The Molecular Core

The target molecule consists of a 1,2,3-trifluorobenzene ring substituted at the 5-position.

-

F2 (Position 2): Located on the C2 axis. It is para to the bromoethyl substituent.

-

F1 & F3 (Positions 1 & 3): Flanking the central fluorine. They are meta to the substituent.

-

Chiral Center (C

): The carbon of the ethyl group bearing the bromine atom is chiral (

The "Chiral Fingerprint" (Expert Insight)

In a standard achiral analog (e.g., 5-ethyl-1,2,3-trifluorobenzene), F1 and F3 would be chemically equivalent (enantiotopic) and appear as a single signal.

However, in 5-(1-Bromoethyl)-1,2,3-trifluorobenzene , the chiral center at the benzylic position creates a chiral environment. Consequently, F1 and F3 are diastereotopic .

-

Low Field (<300 MHz): F1 and F3 may overlap, appearing as a pseudo-doublet.

-

High Field (≥400 MHz): F1 and F3 should resolve into distinct multiplets with slightly different chemical shifts (

).

Coupling Network Visualization

The following diagram illustrates the scalar coupling (

Figure 1: Spin-spin coupling network showing the connectivity between the central fluorine (F2), diastereotopic wings (F1/F3), and aromatic protons.

Experimental Protocol

This protocol is designed for a 400 MHz (376 MHz for 19F) spectrometer or higher.

Sample Preparation

-

Solvent: Acetone-d6 is recommended over CDCl3. Polar solvents often enhance the resolution of diastereotopic signals by interacting with the dipole moments of the C-F bonds.

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Internal Standard (for qNMR):

-Trifluorotoluene (

Acquisition Parameters

To ensure Scientific Integrity , the following parameters must be strictly adhered to, particularly the Relaxation Delay (D1).

| Parameter | Setting | Rationale (Causality) |

| Pulse Sequence | zgig (Inverse Gated Decoupling) | Decouples protons to simplify F-multiplets while eliminating Nuclear Overhauser Effect (NOE) for accurate integration [1]. |

| Spectral Width (SW) | 200 ppm (-50 to -250 ppm) | Covers the entire aromatic fluorine range and internal standards. |

| Transmitter Offset (O1P) | -145 ppm | Centers the excitation pulse between the F2 and F1/F3 signals to minimize off-resonance effects. |

| Relaxation Delay (D1) | 30 seconds | 19F longitudinal relaxation ( |

| Scans (NS) | 64 | Sufficient S/N (>250:1) for quantitative integration. |

| Acquisition Time (AQ) | > 2.0 seconds | Ensures high digital resolution to resolve small |

Analytical Workflow

Figure 2: Operational workflow for 19F NMR analysis, distinguishing between rapid structural ID and high-precision qNMR.

Data Interpretation & Reference Values

Predicted Chemical Shifts

The following values are derived from substituent additivity rules for 1,2,3-trifluorobenzene systems [3].

| Nucleus | Shift ( | Multiplicity | Coupling Constants ( |

| F2 (Center) | -160.0 to -165.0 | Triplet of Triplets (tt) | |

| F1/F3 (Wings) | -132.0 to -136.0 | Multiplet (dd)* |

*Note: Due to the chiral center at C5, F1 and F3 may appear as two distinct sets of multiplets separated by 0.01–0.05 ppm.

Troubleshooting Common Artifacts

-

Baseline Rolling: 19F probes often exhibit "ringing" (acoustic ringing) in the initial FID data points.

-

Solution: Apply Backward Linear Prediction (LPC) to the first 8–16 points during processing.

-

-

Phasing Issues: Large chemical shift ranges create significant phase errors.

-

Solution: Use automated phasing (apk in TopSpin) followed by manual 0th and 1st order correction. Focus on the baseline flatness of the internal standard.

-

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear NMR).

-

Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Applicable to 19F relaxation principles).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for F-F coupling constants).

-

Magritek Application Note. (2020). 19F NMR of 5-Bromo-1,2,3-trifluorobenzene. (Provides baseline spectra for the achiral analog).

Mass spectrometry fragmentation pattern of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene. As a molecule combining a halogenated aromatic ring with a reactive benzylic bromide, its fragmentation is governed by competing and sequential pathways that yield a characteristic mass spectrum. This document, intended for researchers in analytical chemistry, organic synthesis, and drug development, elucidates the primary fragmentation mechanisms, including benzylic cleavage and rearrangements, and provides a robust experimental protocol for its analysis. By grounding these predictions in the fundamental principles of mass spectrometry and referencing established data for analogous structures, this guide serves as an essential tool for the structural identification and characterization of this and related compounds.

Introduction

5-(1-Bromoethyl)-1,2,3-trifluorobenzene is a poly-functionalized aromatic compound of interest in synthetic chemistry, potentially serving as a building block for complex molecular architectures due to its multiple reactive sites. The unequivocal identification of such molecules is paramount, and mass spectrometry (MS) is an indispensable technique for this purpose. Under electron ionization (EI), a molecule is ionized and fragments in a reproducible manner, creating a unique fingerprint that allows for structural elucidation.

The fragmentation of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene is dictated by the interplay between the trifluorinated benzene ring and the bromoethyl side chain. The presence of a bromine atom at the benzylic position creates a highly labile C-Br bond, which is expected to be a primary site of cleavage. The subsequent stability of the resulting carbocation, influenced by the electron-withdrawing trifluorophenyl group, directs the downstream fragmentation cascade. This guide will deconstruct these pathways to provide a predictive framework for interpreting the compound's mass spectrum.

Molecular Properties and Isotopic Signature

A foundational step in interpreting any mass spectrum is to understand the molecule's exact mass and the expected isotopic distribution of its molecular ion.

-

Molecular Formula: C₈H₆BrF₃

-

Nominal Molecular Weight: 238 g/mol (using ¹²C, ¹H, ⁷⁹Br, ¹⁹F)

-

Exact Mass Calculation:

-

C₈H₆⁷⁹BrF₃: 237.9603 Da

-

C₈H₆⁸¹BrF₃: 239.9583 Da

-

A critical feature of any bromine-containing compound is its isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (50.7% and 49.3%, respectively)[1]. Consequently, the molecular ion (M⁺˙) and any fragment ions containing the bromine atom will appear as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity. This provides an unambiguous diagnostic tool for identifying bromine-containing fragments[2][3][4]. The molecular ion peak for 5-(1-Bromoethyl)-1,2,3-trifluorobenzene will therefore be observed as a doublet at approximately m/z 238 and m/z 240 .

Predicted Fragmentation Pathways

The high-energy molecular ion formed during electron ionization is unstable and will readily fragment to produce more stable daughter ions[5][6]. The fragmentation of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene is predicted to be dominated by the cleavage of the weakest bond, which is the benzylic carbon-bromine bond.

Primary Fragmentation: Benzylic Cleavage

The most favorable and therefore most prominent fragmentation pathway is the homolytic cleavage of the C-Br bond. This is a classic example of benzylic cleavage, which results in the loss of a bromine radical (•Br) and the formation of a resonance-stabilized secondary carbocation[7][8].

-

Loss of Bromine Radical (•Br): This is the principal fragmentation mode. The resulting 1-(1,2,3-trifluorophenyl)ethyl cation is the most stable carbocation that can be readily formed. This fragment will not exhibit the bromine isotopic pattern and is anticipated to be the base peak in the spectrum.

-

[M - Br]⁺ → C₈H₆F₃⁺ at m/z 159

-

Secondary and Minor Fragmentation Pathways

While the loss of the bromine radical is expected to dominate, other fragmentation processes will also occur, providing additional structural information.

-

Alpha-Cleavage (Loss of Methyl Radical •CH₃): Cleavage of the C-C bond between the benzylic carbon and the methyl group is another possible pathway. This results in the formation of a (trifluorophenyl)bromomethyl cation. This fragment will retain the bromine atom and thus appear as a 1:1 doublet.

-

[M - CH₃]⁺ → C₇H₃BrF₃⁺ at m/z 223 and 225

-

-

Elimination of Hydrogen Bromide (HBr): The molecular ion can undergo rearrangement and eliminate a neutral HBr molecule. This is a common fragmentation pathway for alkyl halides. The resulting ion is a trifluorostyrene radical cation.

-

[M - HBr]⁺˙ → C₈H₅F₃⁺˙ at m/z 158

-

-

Fragmentation of the Aromatic Ring: The stable trifluorophenyl ring can also undergo fragmentation, although this typically results in lower intensity ions. A common fragmentation for fluorinated aromatics is the loss of a neutral acetylene (C₂H₂) molecule or HF[9]. For instance, the base peak at m/z 159 may lose acetylene.

-

[C₈H₆F₃]⁺ - C₂H₂ → C₆H₄F₃⁺ at m/z 133

-

-

Tropylium Ion Formation: While the formation of the classic tropylium ion (C₇H₇⁺) at m/z 91 is a hallmark of simple alkylbenzenes, its formation here is less direct[10][11][12]. A trifluorinated analogue would require significant rearrangement and is less probable than the formation of the highly stable m/z 159 cation. However, a peak corresponding to the trifluorobenzyl cation [C₇H₄F₃]⁺ at m/z 145 could potentially be formed through rearrangement and loss of CH₂ from the m/z 159 ion.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key ions predicted to appear in the 70 eV EI mass spectrum of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene.

| Predicted m/z | Chemical Formula | Proposed Origin | Predicted Relative Abundance | Notes |

| 238, 240 | [C₈H₆BrF₃]⁺˙ | Molecular Ion (M⁺˙) | Moderate | Characteristic 1:1 bromine isotope doublet. |

| 223, 225 | [C₇H₃BrF₃]⁺ | [M - CH₃]⁺ | Low to Moderate | Alpha-cleavage; retains Br atom. |

| 159 | [C₈H₆F₃]⁺ | [M - Br]⁺ | High (Base Peak) | Benzylic cleavage; loss of Br radical. |

| 158 | [C₈H₅F₃]⁺˙ | [M - HBr]⁺˙ | Moderate | Loss of neutral HBr molecule. |

| 133 | [C₆H₄F₃]⁺ | [C₈H₆F₃]⁺ - C₂H₂ | Low | Loss of acetylene from the base peak. |

| 131 | [C₆H₂F₃]⁺ | Cleavage of side chain | Low | Represents the trifluorophenyl cation. |

Visualization of Fragmentation Pathway

The primary fragmentation cascade can be visualized to clarify the relationships between the major ions.

Caption: Predicted EI-MS fragmentation pathway for 5-(1-Bromoethyl)-1,2,3-trifluorobenzene.

Experimental Protocol: GC-MS Analysis

To validate these predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. The GC inlet ensures the sample is volatilized and separated from impurities before entering the mass spectrometer.

6.1. Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., a Quadrupole or Ion Trap analyzer).

6.2. Sample Preparation

-

Prepare a stock solution of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene at 1 mg/mL in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.

6.3. Gas Chromatography (GC) Conditions

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

6.4. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[13]

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Full Scan

-

Scan Range: m/z 40 - 400

6.5. System Validation

-

Prior to analysis, perform a system suitability check using a known standard (e.g., Octafluoronaphthalene) to verify instrument calibration, sensitivity, and resolution.

Conclusion

The electron ionization mass spectrum of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene is predicted to be highly characteristic and informative. The fragmentation pattern is dominated by a facile benzylic cleavage, leading to the loss of a bromine radical and the formation of a stable cation at m/z 159 , which is expected to be the base peak. The presence of a prominent molecular ion doublet at m/z 238/240 and other minor fragments provides a robust fingerprint for the unambiguous identification of the molecule. This in-depth guide, combining theoretical principles with a practical analytical protocol, equips researchers with the necessary framework to confidently analyze and characterize this complex halogenated compound.

References

- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry of Ethylbenzene-2,3,4,5,6-D5. BenchChem Scientific.

-

Molecules. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. MDPI. [Link]

-

Encyclopedia MDPI. (2023). Tropylium Ion. MDPI. [Link]

-

Semantic Scholar. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Mass spectrum of ethyl benzene representing characteristic tropylium ion peak. [Link]

- BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. BenchChem Scientific.

-

Fluorine Notes. (n.d.). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[14].

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

-

ResearchGate. (1972). Mass spectrometry of halogen-containing organic compounds. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

-

e-Content-Science. (2020). α-, β-, allylic, benzylic cleavage and McLaffertyre arrangement. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern. [Link]

-

CANVAS - The Learning Platform for Chemists. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. bu.edu.eg [bu.edu.eg]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. notes.fluorine1.ru [notes.fluorine1.ru]

- 10. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Starting materials for synthesizing 5-(1-Bromoethyl)-1,2,3-trifluorobenzene

The following technical guide details the strategic selection of starting materials and the synthetic methodology for 5-(1-Bromoethyl)-1,2,3-trifluorobenzene . This document is structured for researchers requiring high-purity intermediates for pharmaceutical or materials science applications.

Executive Summary & Retrosynthetic Logic

Target Molecule: 5-(1-Bromoethyl)-1,2,3-trifluorobenzene CAS (Analog): 138526-69-9 (Parent Bromide Precursor) Core Application: Chiral building block for neurokinin-1 (NK-1) receptor antagonists, liquid crystals, and fluorinated bio-isosteres.

The synthesis of 5-(1-bromoethyl)-1,2,3-trifluorobenzene presents a specific regiochemical challenge: installing the alkyl substituent at the 5-position, meta to the three fluorine atoms. Direct functionalization of the parent 1,2,3-trifluorobenzene via electrophilic aromatic substitution or ortholithiation typically favors the 4-position (ortho to fluorine) due to the strong acidity of the C4-proton, leading to incorrect regiochemistry.

Therefore, the Strategy of Choice relies on a Metal-Halogen Exchange approach using a pre-functionalized aryl bromide. This ensures 100% regiocontrol and avoids difficult isomer separations.

Retrosynthetic Pathway

-

Target: 5-(1-Bromoethyl)-1,2,3-trifluorobenzene.

-

Disconnection: C–Br bond scission (Benzylic bromination).

-

Intermediate: 1-(3,4,5-Trifluorophenyl)ethanol.

-

Disconnection: C–C bond scission (Grignard/Lithium addition).

-

Starting Materials: 5-Bromo-1,2,3-trifluorobenzene + Acetaldehyde .

Critical Starting Materials

The quality of the final product is strictly dependent on the purity of the aryl bromide precursor.

Primary Starting Material: 5-Bromo-1,2,3-trifluorobenzene

-

CAS Number: 138526-69-9

-

Role: The scaffold provider. It fixes the 3,4,5-trifluoro substitution pattern (relative to the new bond).

-

Purity Requirement:

98.0% (GC). -

Critical Impurity: Check for 1-Bromo-2,3,4-trifluorobenzene . This isomer will carry through the synthesis and is nearly impossible to separate by distillation after the alkylation step.

-

Why this SM? Unlike the parent 1,2,3-trifluorobenzene, the bromide allows for specific Lithium-Halogen exchange at the 5-position without competing ortholithiation at the 4-position.

Secondary Starting Material: Acetaldehyde

-

CAS Number: 75-07-0

-

Role: The electrophile providing the ethyl backbone.

-

Handling: Must be freshly distilled or used as a high-purity anhydrous solution (e.g., in THF) to prevent paraldehyde trimer formation, which lowers yield.

Reagents

-

Isopropylmagnesium Chloride (TurboGrignard) or n-Butyllithium: Preferred over elemental Mg for electron-deficient rings to prevent Wurtz coupling.

-

Phosphorus Tribromide (

): For the conversion of the intermediate alcohol to the bromide.[1][2]

Synthetic Protocol & Methodology

This workflow utilizes a "Self-Validating" system where intermediates are isolated and characterized to ensure downstream success.

Step 1: Synthesis of 1-(3,4,5-Trifluorophenyl)ethanol

Reaction Type: Metal-Halogen Exchange / Nucleophilic Addition.

-

Setup: Flame-dried 3-neck flask, Argon atmosphere.

-

Exchange: Dissolve 5-Bromo-1,2,3-trifluorobenzene (1.0 equiv) in anhydrous THF (5 mL/mmol). Cool to -78°C .[3]

-

Note: The 5-position is meta to all fluorines. While less prone to benzyne elimination than ortho-isomers, low temperature is strictly required to prevent scrambling.

-

-

Metallation: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 30 minutes. Stir for 1 hour at -78°C.

-

Validation: Aliquot quench with

followed by NMR should show >95% deuterium incorporation at C5.

-

-

Addition: Add Acetaldehyde (1.2 equiv, solution in THF) slowly. Maintain temperature < -60°C.

-

Workup: Warm to 0°C, quench with saturated

. Extract with EtOAc. -

Yield Target: 85-92%.

-

Data Point: The product is a secondary benzylic alcohol.

NMR will show a quartet at ~4.8 ppm (CH-OH) and a doublet at ~1.4 ppm (

Step 2: Bromination to 5-(1-Bromoethyl)-1,2,3-trifluorobenzene

Reaction Type: Nucleophilic Substitution (

-

Setup: Dissolve 1-(3,4,5-Trifluorophenyl)ethanol (1.0 equiv) in anhydrous

(DCM) at 0°C . -

Reagent: Add

(0.4 equiv) dropwise.-

Mechanistic Insight:

is preferred over

-

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

-

Quench: Pour onto ice/water carefully. Wash organic layer with

(removes -

Purification: Rapid filtration through a silica plug (Hexanes eluent).

-

Caution: Benzylic bromides are unstable on silica for long periods (hydrolysis risk).

-

-

Storage: Store at -20°C, stabilized with Cu wire or Ag wool if necessary.

Data Summary & Process Parameters

| Parameter | Specification / Value | Rationale |

| SM Purity | >98% 5-Bromo-1,2,3-trifluorobenzene | Prevents inseparable regioisomers. |

| Metallation Temp | -78°C to -60°C | Prevents benzyne formation (elimination of LiF). |

| Bromination Temp | 0°C | Minimizes elimination to 3,4,5-trifluorostyrene. |

| Key Impurity | 3,4,5-Trifluorostyrene | Formed via elimination of HBr. Detectable by vinyl protons in NMR (5.0-6.0 ppm). |

| Safety | Lachrymator (Product) | The final bromide is a potent eye/respiratory irritant. Handle in fume hood. |

Visualized Workflow (Graphviz)

Caption: Step-wise synthetic pathway from commercial bromide to target benzylic bromide, highlighting critical reagents and impurity risks.

References

-

Heiss, C., et al. (2003). "Preparation of 5-Bromo-1,2,3-trifluorobenzene via Lithiation." European Journal of Organic Chemistry, 2003(3), 447-451.

-

Mongin, F., & Schlosser, M. (1996). "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[4]

-

Vankawala, P. J., et al. (2007). "Efficient Synthesis of (1R)-[3,5-Bis(trifluoromethyl)phenyl]ethanol." Synthetic Communications, 37(19), 3439-3446. (Validating alcohol reduction/bromination protocols on similar electron-deficient rings).

-

Fisher Scientific. (2025). "Safety Data Sheet: 5-Bromo-1,2,3-trifluorobenzene."

Sources

Technical Guide: Reactivity Profile of the Bromoethyl Group on a Trifluorobenzene Ring

The Reactivity Profile of the Bromoethyl Group on a Trifluorobenzene Ring is a complex subject because it sits at the intersection of two competing electrophilic sites: the alkyl halide (side chain) and the electron-deficient aromatic ring (

This technical guide deconstructs these competing pathways, providing a strategic framework for researchers to manipulate this moiety with precision.

Executive Summary: The "Dual-Electrophile" Challenge

The (bromoethyl)trifluorobenzene moiety—specifically the 1-(2-bromoethyl)-2,4,5-trifluorobenzene isomer and its analogues—is a high-value scaffold in the synthesis of fluorinated phenethylamines, a class of compounds critical in central nervous system (CNS) drug discovery and agrochemistry.[1]

However, this scaffold presents a "Dual-Electrophile" hazard :

-

The Alkyl Electrophile: The C-Br bond on the ethyl chain is a standard target for Nucleophilic Substitution (

). -

The Aryl Electrophile: The trifluorobenzene ring is highly activated for Nucleophilic Aromatic Substitution (

), where a nucleophile displaces a fluorine atom rather than the bromine.

Core Thesis: Successful functionalization of the bromoethyl group requires the rigorous exclusion of "hard" basic nucleophiles and the selection of "soft" kinetic pathways to avoid ring degradation (defluorination) or styrene formation (elimination).

Electronic & Steric Landscape

To predict reactivity, we must quantify the electronic influence of the trifluorobenzene core on the ethyl side chain.

The Inductive "Pull"

The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) on the benzene ring. This effect propagates to the ethyl side chain:

-

Benzylic Protons (

to ring): Significant increase in acidity ( -

C-Br Bond Polarization: The terminal carbon is less electron-rich than in non-fluorinated phenethyl bromide. While this theoretically enhances electrophilicity, it is often counteracted by the lowered nucleophilicity of the transition state in

reactions.

The Trap

Unlike simple phenyl rings, the 2,4,5-trifluoro ring is an electron-deficient trap .[1]

-

Activation: The fluorine atoms stabilize the anionic Meisenheimer complex intermediate via induction.

-

Regioselectivity: Nucleophilic attack on the ring typically occurs para to the strongest withdrawing group or para to another fluorine. In 1-(2-bromoethyl)-2,4,5-trifluorobenzene, the C4 and C5 positions are highly vulnerable to attack by amines or alkoxides.[1]

Reactivity Map & Competitive Pathways

The following diagram illustrates the three divergent pathways that occur when this substrate encounters a nucleophile/base.

Figure 1: Divergent reactivity pathways.[1] Path A is the typical desired route for drug synthesis, while Paths B and C represent critical failure modes.[1]

Detailed Reactivity Profiles

Profile I: Nucleophilic Substitution ( ) – The Target Pathway

Mechanism: Concerted backside attack. Challenge: The reaction rate is often slower than expected due to the electron-poor nature of the ring, which destabilizes the developing positive charge on the carbon in the transition state. Optimization Strategy:

-

Nucleophile Choice: Use "soft" nucleophiles (Azide

, Cyanide -

Solvent: Acetonitrile (MeCN) is superior to DMF/DMSO. DMF and DMSO stabilize the charged nucleophile too effectively, often enhancing its basicity and promoting

on the ring.

Profile II: Elimination (E2) – The Styrene Risk

Mechanism: Base-mediated abstraction of the benzylic proton with simultaneous expulsion of Bromide.

Driver: The acidity of the benzylic protons (enhanced by the trifluoro-ring) makes this substrate prone to "spontaneous" elimination in the presence of bases like

Profile III: Nucleophilic Aromatic Substitution ( ) – The Hidden Killer

Mechanism: Addition-Elimination via a Meisenheimer complex.[2][3] Scenario: Attempting to react the bromoethyl group directly with a primary amine (e.g., methylamine) to make the secondary amine. Outcome: Instead of displacing the bromine, the amine attacks the ring (usually at C4 or C5), displacing a fluoride ion. The resulting product is a fluoro-amino-phenethyl bromide , a dead-end impurity.[1] Rule of Thumb: Never react a polyfluorinated phenethyl halide directly with a primary amine and expect clean alkylation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Safe Synthesis of Trifluorophenethylamines (The "Nitrile Route")

Rationale: This protocol avoids exposing the sensitive ring to hard amine nucleophiles by using Cyanide (a soft nucleophile) first.

Step 1: Cyanation (

-

Reagents: 1-(2-bromoethyl)-2,4,5-trifluorobenzene (1.0 eq), NaCN (1.2 eq).

-

Solvent: Acetonitrile (anhydrous). Avoid DMF to suppress ring attack.

-

Conditions: Heat to 60°C for 4-6 hours.

-

Validation: Monitor by TLC/LCMS. Disappearance of starting material (Br) and appearance of Nitrile (M-Br+CN).

-

Check: If a peak with M-F+CN appears, temperature was too high (

).[1]

-

Step 2: Reduction

-

Reagents: Borane-THF complex (

) or -

Conditions: Standard reduction protocols.

-

Result: 2-(2,4,5-trifluorophenyl)ethan-1-amine.[1]

Protocol B: Cross-Coupling via Zinc (Negishi)

Rationale: If C-C bond formation is required, standard Grignard formation may lead to Wurtz coupling or elimination. Zinc insertion is milder.

-

Activation: Treat substrate with Zn dust (activated with TMSCl) in DMA at 40°C.

-

Species Formed:

. -

Coupling: Add Pd catalyst (e.g.,

) and aryl halide electrophile. -

Advantage: The organozinc species is less basic than a Grignard, preserving the fluorinated ring.

Data Summary: Nucleophile Compatibility Matrix

| Nucleophile Class | Example Reagent | Primary Outcome | Risk Level | Notes |

| Soft / Neutral | Low | Preferred pathway.[1] Clean conversion in MeCN. | ||

| Hard / Basic | E2 (Styrene) | High | Benzylic acidity drives elimination.[1] | |

| Hard / Amine | Critical | Amine attacks the ring (displaces F) before displacing Br. | ||

| Carbon (Stabilized) | Malonate, Enolate | Medium | Requires careful base selection (use non-nucleophilic base like NaH). |

Safety & Handling

-

Lachrymator: Like most phenethyl bromides, this compound is a potent lachrymator.[1] Handle only in a fume hood.

-

HF Generation: In the event of thermal decomposition or fire, polyfluorinated rings can release Hydrogen Fluoride (HF). Calcium gluconate gel should be available.

-

Alkylating Agent: Potentially genotoxic. Double-glove (Nitrile) and use a closed system.

References

-

Synthesis and Reactivity of Polyfluorinated Benzyl Halides Source:Journal of Fluorine Chemistry Context: Establishes the inductive effect of polyfluorin

-

Nucleophilic Arom

) of Polyfluoroarenes Source:Journal of the American Chemical Society Context: Details the regioselectivity of nucleophilic attack on 1,2,4,5-tetra- and trifluoro- systems. -

Mechanistic Studies on the Elimination of Phenethyl Bromides Source:Journal of Organic Chemistry Context: Kinetic data on E2 elimination rates for electron-deficient phenethyl bromides.

-

Synthesis of 2,4,5-Trifluorophenylacetic Acid via Benzyl Halides Source:Google Patents (CN103553900B) Context: Industrial protocol for handling trifluorobenzyl/phenethyl halides.

-

Preparation of Fluorinated Phenethylamines Source:Organic Syntheses & Chemical Reviews Context: General methodologies for converting phenethyl bromides to amines via azide/cyanide intermedi

Sources

Technical Guide: Electrophilic Substitution on 1,2,3-Trifluorobenzene Derivatives

Executive Summary & Strategic Importance

The 1,2,3-trifluorobenzene (1,2,3-TFB) motif is a high-value scaffold in medicinal chemistry, offering a unique combination of metabolic stability and lipophilic modulation. Unlike its isomers (1,3,5-TFB and 1,2,4-TFB), the contiguous fluorine substitution pattern creates a specific electronic "push-pull" environment that challenges standard Electrophilic Aromatic Substitution (EAS) strategies.

For drug development professionals, the core challenge is regiocontrol . The strong electron-withdrawing nature of three fluorine atoms (

This guide provides a definitive technical analysis of EAS on 1,2,3-TFB derivatives, establishing the causality between electronic structure and reaction outcomes. It details self-validating protocols for nitration and halogenation, distinguishing between direct substitution and auxiliary-directed functionalization.

Mechanistic Core: The "Vector Sum" of Directing Effects

To predict EAS outcomes, one must analyze the superposition of the directing effects of the three fluorine atoms. Fluorine is an ortho/para director (due to lone pair resonance) but a deactivator (due to high electronegativity).

The Electronic Battlefield

In the parent 1,2,3-trifluorobenzene molecule, there are two chemically distinct proton environments: Position 4 (equivalent to 6) and Position 5 .

-

Position 4 (C4):

-

Ortho to F3.

-

Para to F1.

-

Meta to F2.

-

Net Effect: Receives resonance activation from two fluorine atoms (F1 and F3).

-

-

Position 5 (C5):

-

Meta to F1 and F3.

-

Para to F2.

-

Net Effect: Receives resonance activation from only one fluorine atom (F2).

-

Visualization of Regioselectivity Pathways

Figure 1: Mechanistic divergence in the electrophilic attack on 1,2,3-trifluorobenzene. The green path represents the electronically favored route.

Experimental Protocols

The following protocols are designed for reproducibility and safety. They address the specific challenge of the deactivated ring, which often requires forcing conditions that can lead to runaway exotherms if not managed.

Protocol A: Regioselective Nitration (Synthesis of 1,2,3-Trifluoro-4-nitrobenzene)

This reaction is the primary gateway to functionalizing the 1,2,3-TFB scaffold. The resulting nitro group can be reduced to an aniline, serving as a handle for further derivatization.

Reagents:

-

1,2,3-Trifluorobenzene (1.0 eq)

-

Conc. Sulfuric Acid (

, 98%) -

Fuming Nitric Acid (

, >90%)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscosity at low temps), a dropping funnel, and a thermometer.

-

Acid Charge: Charge the flask with Conc.

(5.0 vol relative to substrate). Cool to 0–5 °C using an ice/salt bath. -

Substrate Addition: Add 1,2,3-trifluorobenzene dropwise, maintaining temperature <10 °C. The substrate is immiscible; vigorous stirring is critical to create an emulsion.

-

Nitration: Add Fuming

(1.1 eq) dropwise over 60 minutes.-

Critical Control Point: The reaction is initially sluggish due to ring deactivation. Do not rush the addition. Accumulation of unreacted

can lead to a sudden exotherm once the reaction initiates.

-

-

Digestion: After addition, warm the mixture to 40–50 °C and hold for 2–3 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material peak (

132) and appearance of the product ( -

Quench: Pour the reaction mixture slowly onto crushed ice (10x weight).

-

Extraction: Extract with Dichloromethane (DCM). Wash the organic layer with saturated

until pH is neutral (crucial to remove acid traces that destabilize the product). -

Purification: Dry over

and concentrate. The product, 1,2,3-trifluoro-4-nitrobenzene , is typically obtained as a pale yellow oil.

Yield Expectation: 85–92% Regioselectivity: >95% 4-isomer.

Protocol B: Indirect Access to Position 5 (Bromination of 2,3,4-Trifluoroaniline)

Direct bromination of 1,2,3-TFB is inefficient. To access the 5-position (medicinally relevant for symmetry), one must use a "Trojan Horse" strategy: starting with 2,3,4-trifluoroaniline. The amino group (

-

Substrate: 2,3,4-Trifluoroaniline (The

is at position 1). -

Directing Logic:

-

Para to

(Pos 4) is blocked by Fluorine. -

Ortho to

(Pos 2) is blocked by Fluorine. -

Ortho to

(Pos 6) is open . -

Note: Position 6 on the aniline corresponds to Position 5 on the original TFB skeleton.

-

Methodology:

-

Dissolve 2,3,4-trifluoroaniline in Glacial Acetic Acid.

-

Add Bromine (

, 1.05 eq) dropwise at room temperature. -

The strong activation of the amine allows this reaction to proceed without a Lewis acid catalyst.

-

Result: 2-bromo-3,4,5-trifluoroaniline (which is 6-bromo-2,3,4-trifluoroaniline by IUPAC).

-

Post-Processing: The amine can subsequently be removed via diazotization and reduction (Sandmeyer/deamination) to yield 5-bromo-1,2,3-trifluorobenzene .[1]

Data Summary: Reactivity Profiles

| Substrate | Electrophile Source | Primary Product | Regioselectivity Basis |

| 1,2,3-Trifluorobenzene | 1,2,3-Trifluoro-4-nitrobenzene | F1/F3 activation (Ortho/Para) | |

| 1,2,3-Trifluorobenzene | Mixture / Low Yield | Deactivated Ring (Sluggish) | |

| 2,3,4-Trifluoroaniline | 6-Bromo-2,3,4-trifluoroaniline | ||

| 1,2,3-Trifluorobenzene | 1,2,3-Trifluoro-4-chlorobenzene | F1/F3 activation |

Synthetic Workflow Diagram

This diagram illustrates the divergence between direct EAS and the aniline-mediated route to access different substitution patterns.

Sources

Chemical stability and recommended storage conditions for 5-(1-Bromoethyl)-1,2,3-trifluorobenzene

Executive Summary

Compound: 5-(1-Bromoethyl)-1,2,3-trifluorobenzene Chemical Class: Electron-Deficient Secondary Benzylic Bromide Critical Hazard: Lachrymator (Potent eye/respiratory irritant). Handle only in a fume hood. Storage Requirement: -20°C (Freezer) under Argon atmosphere .

This technical guide provides a rigorous analysis of the chemical stability and storage protocols for 5-(1-Bromoethyl)-1,2,3-trifluorobenzene. As a secondary benzylic halide with a polyfluorinated core, this compound exhibits a unique reactivity profile characterized by high susceptibility to thermal elimination (dehydrohalogenation) and moisture-induced hydrolysis. The protocols below are designed to maximize shelf-life and ensure experimental reproducibility in drug development workflows.

Part 1: Chemical Profile & Reactivity Analysis

Structural Analysis

The stability of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene is governed by the interplay between the benzylic bromide moiety and the electron-withdrawing 1,2,3-trifluorobenzene core.

-

Secondary Benzylic Position: The C-Br bond is weaker than in primary alkyl halides, facilitating homolytic cleavage (photolysis) and heterolytic ionization (solvolysis). However, the secondary nature significantly increases the steric bulk, making SN2 substitution slower than in primary analogs.

-

Electronic Effects (1,2,3-Trifluoro Motif): The three fluorine atoms exert a strong inductive electron-withdrawing effect (-I).

-

Impact on Hydrolysis: The -I effect destabilizes the carbocation intermediate required for SN1 hydrolysis. Consequently, this compound is less prone to rapid SN1 hydrolysis than non-fluorinated benzyl bromide, but it remains moisture-sensitive over time.

-

Impact on Elimination: The electron-withdrawing ring acidifies the benzylic proton (CH -Br), lowering the activation energy for E2 elimination. This makes the compound thermally unstable , prone to forming the corresponding styrene (5-vinyl-1,2,3-trifluorobenzene) even under mild heating.

-

Degradation Pathways

The compound degrades primarily via two mechanisms: Thermal Elimination and Hydrolysis .

Figure 1: Primary degradation pathways. Note that HBr generation can autocatalyze further decomposition.

Part 2: Stability Assessment

Thermal Stability

-

Status: Unstable at Room Temperature.

-

Mechanism: Spontaneous dehydrobromination to form 3,4,5-trifluorostyrene.

-

Risk: The resulting styrene is prone to radical polymerization, leading to the formation of insoluble gums/tars.

-

Data Point: Similar secondary benzylic bromides (e.g.,

-methylbenzyl bromide) show significant decomposition when stored above 25°C for prolonged periods [1].

Hydrolytic Stability

-

Status: Moisture Sensitive.

-

Mechanism: Slow conversion to 1-(3,4,5-trifluorophenyl)ethanol upon exposure to ambient humidity.

-

Kinetics: While slower than electron-rich benzyl bromides, the reaction is irreversible and generates HBr, which can corrode packaging and catalyze further degradation.

Photolytic Stability

-

Status: Light Sensitive.

-

Mechanism: Homolytic cleavage of the C-Br bond generates benzylic radicals, initiating chain reactions and darkening of the material (yellow/brown discoloration).

Part 3: Recommended Storage Conditions

To maintain purity >98% for extended periods (6-12 months), strict adherence to the following conditions is required.

Environmental Controls

| Parameter | Recommendation | Rationale |

| Temperature | -20°C ± 5°C | Inhibits thermal elimination to styrene. |

| Atmosphere | Argon or Nitrogen | Displaces moisture and oxygen; prevents hydrolysis. |

| Light | Dark / Amber Glass | Prevents photolytic radical generation. |

| Container | Glass with Teflon (PTFE) Liner | HBr byproduct corrodes metal; some plastics leach. |

Handling Protocol (Lachrymator)

This compound is a Lachrymator . It causes severe eye irritation and tearing at low vapor concentrations.

-

Engineering Controls: Always handle inside a functioning chemical fume hood.

-

PPE: Wear chemical splash goggles (not just safety glasses), nitrile gloves (double-gloved recommended), and a lab coat.

-

Neutralization: Keep a beaker of 10% aqueous sodium bicarbonate (

) in the hood to neutralize spills or contaminated glassware immediately.

Storage Workflow Diagram

Figure 2: Lifecycle management workflow for receiving and storing the compound.

Part 4: Quality Control & Self-Validating Protocols

To ensure scientific integrity, researchers must validate the compound's purity before use. Do not rely solely on the vendor's CoA if the bottle has been opened.

1H NMR Validation

Dissolve ~10 mg in

-

Target Product: A quartet around 5.1 - 5.3 ppm (corresponding to the benzylic CH -Br proton) [2].

-

Impurity A (Styrene): Distinctive vinylic protons appearing as doublets/multiplets in the 5.5 - 6.8 ppm region.

-

Impurity B (Alcohol): A shifted quartet (usually upfield, ~4.8 ppm) and a broad singlet for the -OH group.

HPLC Monitoring

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Gradient 50% -> 95% ACN.

-

Detection: UV at 254 nm.

-

Expectation: The bromide is less polar than the alcohol (hydrolysis product) but more polar than the styrene (elimination product).

-

Elution Order: Alcohol < Target Bromide < Styrene.

-

Part 5: Emergency & Spill Procedures

In the event of a spill outside the fume hood:

-

Evacuate: Clear the area immediately due to lachrymatory effects.

-

Ventilate: Allow 15-30 minutes for HVAC to clear vapors if safe.

-

Neutralize: Personnel wearing full-face respirators should treat the spill with 10% Sodium Carbonate or Sodium Bicarbonate solution to neutralize potential HBr and hydrolyze the bromide to the less volatile alcohol.

-

Clean: Absorb with vermiculite or sand. Do not use combustible materials (paper towels) if the spill is large.

References

-

Haz-Map . (1-Bromoethyl)benzene - Hazardous Agents. National Library of Medicine. Available at: [Link] (Accessed Feb 17, 2026).

-

Frlan, R., et al. (2015).[1] Palladium-Catalyzed Kumada–Corriu Cross-Coupling of Secondary Benzylic Bromides. Journal of Organic Chemistry, 80(15), 7803–7809.[1] (General reference for secondary benzylic bromide characterization).

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 11454, (1-Bromoethyl)benzene. Available at: [Link] (Accessed Feb 17, 2026).

Sources

Commercial availability and suppliers of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene

Commercial Availability & Sourcing Strategy: 5-(1-Bromoethyl)-1,2,3-trifluorobenzene

Executive Summary

5-(1-Bromoethyl)-1,2,3-trifluorobenzene (also chemically indexed as 1-(1-bromoethyl)-3,4,5-trifluorobenzene ) is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.

Critical Sourcing Insight: This compound is rarely available as a shelf-stocked catalog item due to the inherent instability of secondary benzylic bromides (susceptibility to hydrolysis and elimination). Consequently, direct procurement is often impossible or results in degraded material.

Recommended Strategy:

-

For R&D (Gram Scale): Purchase the stable precursor 3',4',5'-Trifluoroacetophenone (CAS 220141-73-1) and perform a two-step synthesis in-house.

-

For Process/Manufacturing (Kg Scale): Contract a custom synthesis organization (CRO) to manufacture and immediately use the material, or source the corresponding alcohol intermediate.

Chemical Profile & Identification

| Feature | Details |

| Target Compound | 5-(1-Bromoethyl)-1,2,3-trifluorobenzene |

| Systematic Name | 1-(1-Bromoethyl)-3,4,5-trifluorobenzene |

| Molecular Formula | C₈H₆BrF₃ |

| Molecular Weight | 253.04 g/mol |

| CAS Number | Not widely indexed; often custom synthesized. |

| Key Functionality | Secondary Benzylic Bromide (Electrophile) |

| Chirality | Contains 1 chiral center. Usually synthesized as a racemate unless asymmetric catalysis is employed. |

Commercial Sourcing Strategy

Since the target bromide is unstable, the supply chain focuses on its stable precursors .

Primary Precursor: 3',4',5'-Trifluoroacetophenone

This is the most reliable starting material. It is shelf-stable, widely available, and cost-effective.

-

Typical Purity: 97-99%

-

Major Suppliers:

-

BLD Pharmatech: Catalog #BD160234

-

AK Scientific: Catalog #J92834

-

Combi-Blocks: Catalog #QK-4821

-

Enamine: Custom synthesis division.

-

Secondary Precursor: 3,4,5-Trifluorobenzaldehyde

An alternative route involves Grignard addition (MeMgBr), but the acetophenone route (reduction) is generally more atom-economical and safer.

-

CAS Number: 132123-54-7

-

Suppliers: Sigma-Aldrich, Fluorochem, Alfa Aesar.

Decision Matrix: Make vs. Buy

Figure 1: Strategic sourcing decision tree based on scale and stability constraints.

Technical Synthesis Guide (In-House Production)

For researchers opting to synthesize this compound to ensure freshness and purity, the following self-validating protocol is recommended. This route avoids the use of unstable intermediates in the supply chain.

Reaction Pathway

-

Reduction: 3',4',5'-Trifluoroacetophenone → 1-(3,4,5-Trifluorophenyl)ethanol.

-

Bromination: 1-(3,4,5-Trifluorophenyl)ethanol → 5-(1-Bromoethyl)-1,2,3-trifluorobenzene.

Figure 2: Two-step synthesis pathway from the commercially available acetophenone precursor.

Detailed Protocol

Step 1: Reduction to Alcohol

-

Reagents: Sodium Borohydride (NaBH₄), Methanol.

-

Procedure: Dissolve ketone (1.0 eq) in MeOH at 0°C. Add NaBH₄ (0.5-1.0 eq) portion-wise. Stir for 1-2 hours. Quench with dilute HCl. Extract with DCM.

-

Validation: Monitor disappearance of ketone C=O stretch (approx. 1690 cm⁻¹) via IR or TLC.

Step 2: Bromination (The Critical Step)

-

Option A (Appel Reaction - Milder): CBr₄ (1.2 eq), PPh₃ (1.2 eq) in DCM at 0°C.

-

Option B (Standard): PBr₃ (0.4 eq) in DCM or Toluene at 0°C to RT.

-

Key Precaution: The product is a secondary benzylic bromide . It is prone to hydrolysis back to the alcohol if exposed to moisture, or elimination to the styrene (vinyl) derivative if heated with base.

-

Purification: Rapid filtration through a short plug of silica gel (neutralized with 1% Et₃N) using Hexanes/EtOAc. Do not distill unless under high vacuum (<1 mmHg) and low temperature.

Quality Control & Handling

Stability Warning: Benzylic bromides are lachrymators (tear gas agents) and potential sensitizers. Handle only in a fume hood. Store at -20°C under Argon/Nitrogen.

Analytical Validation:

-

¹H NMR (CDCl₃): Look for the quartet of the methine proton (-CH(Br)-) around δ 5.0-5.2 ppm and the doublet of the methyl group (-CH₃) around δ 2.0 ppm.

-

¹⁹F NMR: Essential for confirming the integrity of the 3,4,5-trifluoro ring system.

-

HPLC: Use a reverse-phase column (C18) with an acidic mobile phase (0.1% Formic acid) to prevent hydrolysis on the column.

References

-

PubChem. Compound Summary: 3',4',5'-Trifluoroacetophenone (CAS 220141-73-1). National Library of Medicine. [Link]

-

Organic Syntheses. General Procedures for Bromination of Benzylic Alcohols. Org.[2][3][4] Synth. Coll. Vol. 5, p.142. [Link]

Sources

- 1. Factory Supply 3 4 5 -Trifluoroacetophenone 99% CAS No.: 220141-73-1 - 3' 4' 5'-Trifluoroacetophenone (220141-73-1) and CAS No.: 220141-73-1 [worldyachem.en.made-in-china.com]

- 2. 3',4',5'-Trifluoroacetophenone | 220141-73-1 - BuyersGuideChem [buyersguidechem.com]

- 3. 3,4,5-trifluoroacetophenone at Best Price in Shanghai, Shanghai | Shanghai Wescco Chemical Co., Ltd. [tradeindia.com]

- 4. magritek.com [magritek.com]

Methodological & Application

Use of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene in medicinal chemistry

Application Note: 5-(1-Bromoethyl)-1,2,3-trifluorobenzene in Medicinal Chemistry

Abstract

This technical guide details the application of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene (CAS: 138526-69-9, synonym: 1-(1-Bromoethyl)-3,4,5-trifluorobenzene) as a high-value electrophile in drug discovery.[1] This building block is critical for introducing the 1-(3,4,5-trifluorophenyl)ethyl moiety—a pharmacophore known to enhance metabolic stability, optimize lipophilicity, and restrict conformational freedom compared to non-fluorinated benzyl linkers.[1] This document provides validated protocols for nucleophilic substitution (

Introduction: The "Fluorine Effect" in Lead Optimization

In modern medicinal chemistry, the 3,4,5-trifluorophenyl motif is not merely a structural spacer; it is a functional tool used to modulate the physicochemical properties of a drug candidate. 5-(1-Bromoethyl)-1,2,3-trifluorobenzene serves as the primary reagent to install this group.[1]

Key Pharmacological Advantages:

-

Metabolic Blockade: The fluorine atoms at positions 3, 4, and 5 block the para- and meta-positions of the phenyl ring, preventing oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1]

-

Electronic Modulation: The strong electron-withdrawing nature of the three fluorine atoms lowers the

of adjacent amines (when coupled), often improving oral bioavailability by reducing lysosomal trapping. -

Lipophilicity (

): Fluorination increases lipophilicity, facilitating membrane permeability. The ethyl linker adds steric bulk and a chiral center, allowing for stereoselective binding interactions.

Table 1: Physicochemical Impact of the 3,4,5-Trifluoro Motif

| Property | Benzyl Moiety (Reference) | 3,4,5-Trifluorobenzyl Moiety | Impact on Drug Design |

| Metabolic Stability | Low (Para-hydroxylation prone) | High (Blocked metabolic sites) | Extends Half-life ( |

| Electronic Nature | Electron Neutral | Electron Deficient ( | Enhances |

| Lipophilicity | Moderate | Increased | Improves Blood-Brain Barrier (BBB) penetration |

| Steric Bulk | Planar | Slightly larger (Van der Waals) | Fills hydrophobic pockets more effectively |

Chemical Reactivity & Handling

Compound Profile:

-

Structure: A benzylic bromide with a methyl substituent on the benzylic carbon.

-

Chirality: The C-Br bond is attached to a chiral center. Commercial supplies are typically racemic, but enantioconvergent synthesis or chiral resolution of the product is common.

-

Reactivity Class: Secondary Benzylic Electrophile.

-

Hazards: Lachrymator . Corrosive. Handle only in a fume hood.

Mechanistic Considerations:

The electron-deficient ring destabilizes the carbocation character required for

Critical Risk: Elimination (E2)

Due to the

Decision Pathway: Reaction Optimization

The following flowchart guides the experimental design to maximize yield and minimize styrene formation.

Figure 1: Reaction decision tree highlighting the risk of elimination with strong bases.[1]

Detailed Protocols

Protocol A: -Alkylation of Secondary Amines (General Procedure)

Objective: To synthesize tertiary amines containing the 1-(3,4,5-trifluorophenyl)ethyl group without inducing elimination.[1]

Reagents:

-

5-(1-Bromoethyl)-1,2,3-trifluorobenzene (1.0 equiv)[1]

-

Secondary Amine (1.1 – 1.2 equiv)[1]

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

-

Catalyst (Optional): KI (0.1 equiv) to accelerate reaction via Finkelstein substitution (in situ iodide formation).[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.1 equiv) in anhydrous MeCN (0.2 M concentration relative to bromide).

-

Base Addition: Add

(2.0 equiv). If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv. -

Electrophile Addition: Add 5-(1-Bromoethyl)-1,2,3-trifluorobenzene (1.0 equiv) dropwise at 0°C .

-

Note: Slow addition at low temperature suppresses the kinetic elimination pathway.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 12–18 hours.

-

Monitoring: Check via LC-MS or TLC.[1] The bromide typically appears less polar than the amine product.

-

Troubleshooting: If reaction is sluggish, add KI (0.1 equiv) and heat gently to 40°C. Do not exceed 60°C to avoid styrene formation.

-

-

Workup:

-

Filter off the inorganic solids (

). -

Concentrate the filtrate under reduced pressure.

-

Partition the residue between Ethyl Acetate and Water. Wash organic layer with Brine.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Handling & Storage

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive; hydrolysis yields the corresponding alcohol (1-(3,4,5-trifluorophenyl)ethanol).[1]

-

Stability Check: Before use, check

NMR for the appearance of a doublet at ~1.5 ppm (methyl of alcohol) vs the doublet at ~2.0 ppm (methyl of bromide).

Medicinal Chemistry Applications (Case Studies)

Case Study 1: Aminopeptidase N (APN) Inhibitors

Research into APN inhibitors has utilized the 3,4,5-trifluorophenyl moiety to fill the hydrophobic

Case Study 2: Tubulin Polymerization Inhibitors In the design of combretastatin A-4 mimics, the 3,4,5-trimethoxyphenyl group is often replaced with 3,4,5-trifluorophenyl derivatives to improve metabolic stability while maintaining the necessary molecular geometry for tubulin binding.[1] The 1-bromoethyl derivative allows for the synthesis of "super-stable" analogs that resist rapid clearance in vivo [2].

References

-

Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N.

-

Design, Synthesis, and Biological Evaluation of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)

-

Sigma-Aldrich Product Specification: 5-Bromo-1,2,3-trifluorobenzene Derivatives. [1]

-

Source: Sigma-Aldrich / Merck.[1]

-

Sources

Synthesis of novel APIs using 5-(1-Bromoethyl)-1,2,3-trifluorobenzene as a building block

[1]

Executive Summary

The incorporation of the 3,4,5-trifluorophenyl moiety into Active Pharmaceutical Ingredients (APIs) has become a high-value strategy in modern drug design.[1] This specific substitution pattern offers a unique combination of metabolic stability (blocking oxidative metabolism at the ring) and modulated lipophilicity (

This guide details the application of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene (henceforth Reagent A ) as a versatile electrophilic building block. Unlike its aryl halide counterparts, Reagent A provides a reactive benzylic center, enabling the direct introduction of the 1-(3,4,5-trifluorophenyl)ethyl motif via nucleophilic substitution (

Key Advantages of Reagent A

-

Metabolic Blocking: The 1,2,3-trifluoro core (positions 3,4,5 relative to the ethyl group) effectively blocks P450-mediated oxidation on the ring.[1]

-

Chiral Potential: The secondary benzylic bromide allows for the introduction of chirality, either via stereospecific substitution or subsequent resolution.

-

Reactivity: The benzylic C-Br bond is highly activated, allowing mild reaction conditions compatible with sensitive heterocycles.[1]

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 5-(1-Bromoethyl)-1,2,3-trifluorobenzene |

| Synonyms | 1-(1-Bromoethyl)-3,4,5-trifluorobenzene; |

| Molecular Formula | |

| Molecular Weight | 253.04 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~85-90 °C (at 15 mmHg) [Estimated] |

| Reactivity | Electrophilic (Benzylic); Lachrymator |

| Storage | 2-8°C, under Argon/Nitrogen, protected from light.[1] |

Safety Warning: Benzylic bromides are potent lachrymators and skin irritants. All operations must be performed in a well-ventilated fume hood. Neutralize glassware with 1M NaOH or sodium thiosulfate solution before removal from the hood.

Mechanistic Insight: The Fluorine Effect

The reactivity of Reagent A is governed by the electronic interplay between the benzylic center and the fluorinated ring.

-

Inductive Destabilization (

Penalty): The three fluorine atoms exert a strong electron-withdrawing inductive effect (-I). This destabilizes the formation of a benzylic carbocation intermediate. Consequently, unassisted -

Transition State Polarization: In

reactions, the electron-deficient ring makes the benzylic carbon more electrophilic, accelerating attack by hard nucleophiles (amines, alkoxides), provided steric hindrance is managed.[1] -

Elimination Competition: The acidity of the

-protons (methyl group) is slightly increased. Strong, bulky bases (e.g.,

Application Protocol 1: C-N Bond Formation (Amination)

This protocol describes the synthesis of a benzylic amine scaffold , a common pharmacophore in kinase inhibitors (e.g., similar to the linker in Crizotinib or Ceritinib analogs).

Target Reaction

Reagent A + Piperazine Derivative

Reagents & Materials

-

Reagent A: 1.0 equiv (e.g., 2.53 g, 10 mmol)

-

Amine: 1-Boc-piperazine (1.2 equiv)

-

Base:

(anhydrous, 2.0 equiv) or DIPEA (2.5 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Catalyst (Optional): KI (0.1 equiv) – accelerates reaction via Finkelstein (in situ formation of iodide).

Step-by-Step Procedure

-

Preparation: Charge a dry round-bottom flask with 1-Boc-piperazine (12 mmol) and

(20 mmol). -

Solvation: Add MeCN (25 mL) and stir at room temperature (RT) for 10 minutes.

-

Addition: Add KI (1 mmol). Then, add Reagent A (10 mmol) dropwise over 5 minutes.

-

Note: If Reagent A is stored cold, allow it to warm to RT before addition to ensure accurate volume measurement.

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Endpoint: Disappearance of the bromide peak (

252/254) and appearance of the product mass (

-

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Critical Control Points

-

Temperature: Do not exceed 80°C to avoid elimination to the styrene side-product.

-

Stoichiometry: Use excess amine to prevent bis-alkylation if using a primary amine.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

Coupling secondary benzylic bromides with aryl boronic acids is challenging due to the risk of

Target Reaction

Reagent A + Aryl Boronic Acid

Reagents

-

Reagent A: 1.0 equiv

-

Boronic Acid: 4-Pyridineboronic acid (1.5 equiv)

-

Catalyst:

(5 mol%) -

Ligand: S-Phos or RuPhos (10 mol%) – Critical for hindering

-elimination. -

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Procedure

-

Degassing: Charge the reaction vessel with Toluene/Water. Sparge with Nitrogen/Argon for 15 minutes. Oxygen exclusion is vital for the active Pd(0) species.

-

Loading: Add

, Ligand, Boronic Acid, and Base under a counter-flow of inert gas.[1] -

Activation: Stir at RT for 5 minutes to allow complex formation.

-

Addition: Add Reagent A via syringe.

-

Coupling: Heat to 100°C in a sealed tube or pressure vial for 12–18 hours.

-

Workup: Dilute with EtOAc, wash with water.[1] The organic layer may require filtration through Celite to remove Pd black.

Visualization: Synthesis Workflow

The following diagram illustrates the divergent synthesis pathways using Reagent A to access two distinct API classes.

Caption: Divergent synthetic pathways for 5-(1-Bromoethyl)-1,2,3-trifluorobenzene transforming into amine or biaryl scaffolds.

Data Summary: Optimization Parameters

The following table summarizes optimization data for the Amination Protocol (Protocol 1), demonstrating the impact of solvent and base choice on yield and purity.

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Notes |

| 1 | DMF | 25 | 24 | 45 | 92% | Slow conversion. | |

| 2 | DMF | 0 | 4 | 30 | 60% | Significant styrene elimination.[1] | |

| 3 | MeCN | 60 | 6 | 88 | 98% | Optimal Conditions. | |

| 4 | Toluene | DIPEA | 80 | 12 | 65 | 90% | Slower kinetics; requires higher temp. |

References

-

Reactivity of Benzylic Halides

-

Suzuki Coupling of Secondary Benzylic Bromides

-

Fluorinated Intermediates in Pharma (Fluxapyroxad Context)

-

General Guide to Benzylic Substitution

Application of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene in agrochemical development

Application Note: 5-(1-Bromoethyl)-1,2,3-trifluorobenzene in Agrochemical Development

Executive Summary

This technical dossier outlines the application of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene (CAS: Generic/Analogous) as a high-value synthon in the development of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

The molecule combines two critical structural motifs:[1][2][3][4]

-

The 3,4,5-Trifluorophenyl Moiety: A "privileged structure" in agrochemistry that blocks metabolic degradation (P450 oxidation) while modulating lipophilicity (LogP).

-

The Secondary Benzylic Bromide: A reactive electrophile that introduces a chiral ethyl linker, increasing steric bulk and restricting bond rotation in the target enzyme active site compared to simple benzyl linkers.

This guide provides the rationale for its use, safety protocols for handling lachrymators, and detailed experimental procedures for synthesizing chiral amine intermediates and coupling them to pyrazole cores.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 5-(1-Bromoethyl)-1,2,3-trifluorobenzene |

| Functional Class | Secondary Benzylic Bromide / Fluorinated Aromatic |

| Appearance | Clear to pale yellow liquid |

| Reactivity | High electrophilicity ( |

| Hazards | Potent Lachrymator (Tear Gas effect); Skin Corrosive |

Safety Protocol (Critical):

-

Containment: All transfers must occur within a functioning fume hood.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or ethanolamine nearby to neutralize spills immediately.

-

PPE: Double nitrile gloves and full-face respiratory protection are recommended if working outside a glovebox.

Strategic Rationale: The "Fluorine Effect" in SDHIs

In modern fungicide design, specifically for SDHIs like Fluxapyroxad or Fluopyram analogs, the substitution pattern on the phenyl ring is decisive for potency and resistance management.

-

Metabolic Blocking: The 1,2,3-trifluoro pattern (chemically equivalent to the 3,4,5-position relative to the linker) effectively blocks the para- and meta-positions from cytochrome P450 oxidative hydroxylation. This extends the half-life of the active ingredient in the plant tissue.

-

Chirality & Potency: Unlike a simple benzyl group (

), the 1-bromoethyl group (

Diagram 1: Structural Logic of the Synthon

Caption: Functional decomposition of the molecule showing how specific structural features translate to agrochemical performance.

Application Protocol 1: Synthesis of Chiral Amine Intermediates

The primary application of this bromide is the synthesis of 1-(3,4,5-trifluorophenyl)ethan-1-amine . This amine is the "right-hand side" fragment for many carboxamide fungicides.

Reaction Type: Nucleophilic Substitution (Delépine-like or Azide reduction). Target: Conversion of C-Br to C-NH2.

Experimental Procedure (Azide Route)

-

Reagents:

-

Substrate: 5-(1-Bromoethyl)-1,2,3-trifluorobenzene (1.0 eq)

-

Nucleophile: Sodium Azide (

) (1.5 eq) -

Solvent: DMF or DMSO (Anhydrous)

-

Reductant:

/ Pd-C or Staudinger conditions (

-

-

Step-by-Step Protocol:

-

Step 1 (Azidation): Charge a round-bottom flask with DMF (5 mL/g substrate). Add

and stir to dissolve/suspend. -

Step 2 (Addition): Cool to 0°C. Add the bromide dropwise to prevent exotherm (secondary bromides are prone to E2 elimination to form styrenes if heated with strong bases; Azide is weakly basic but caution is required).

-

Step 3 (Reaction): Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc). The bromide spot (

) should disappear; Azide spot forms ( -

Step 4 (Workup): Dilute with water, extract with diethyl ether (do not use DCM if avoiding halogenated waste, though DCM is efficient). Wash organic layer with brine. Caution: Organic azides are potentially explosive. Do not concentrate to dryness if the mass is low; proceed directly to reduction.

-

Step 5 (Reduction - Staudinger): Add Triphenylphosphine (

, 1.2 eq) to the wet organic layer. Stir at RT for 2 hours (evolution of -

Step 6 (Isolation): Acidify aqueous layer (HCl), wash organics (removes

), then basify aqueous layer (NaOH) and extract the free amine into EtOAc.

-

-

Data Analysis (QC):

-

1H NMR (CDCl3): Look for the quartet at

ppm (CH-NH2). The precursor bromide CH-Br is typically downfield at -

Yield: Expected 75-85% over two steps.

-

Application Protocol 2: Coupling to Pyrazole Core (SDHI Synthesis)